molecular formula C11H18N2 B1287649 1-Piperidin-1-ylcyclopentanecarbonitrile CAS No. 22912-32-9

1-Piperidin-1-ylcyclopentanecarbonitrile

Cat. No.: B1287649
CAS No.: 22912-32-9
M. Wt: 178.27 g/mol
InChI Key: WIHSUXKKKPZENV-UHFFFAOYSA-N
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Description

1-Piperidin-1-ylcyclopentanecarbonitrile is a chemical compound with the molecular formula C₁₁H₁₈N₂. It is a cyclic nitrile that contains a piperidine ring and a cyclopentane ring. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Piperidin-1-ylcyclopentanecarbonitrile can be synthesized through various methods. One common approach involves the reaction of cyclopentanone with piperidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, and the product is obtained after purification .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method ensures high yield and purity of the compound while maintaining cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Piperidin-1-ylcyclopentanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Corresponding oxides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Piperidin-1-ylcyclopentanecarbonitrile has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Piperidin-1-ylcyclopentanecarbonitrile involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been observed to regulate crucial signaling pathways such as STAT-3, NF-κB, and PI3k/Aκt. These pathways are essential for cancer cell survival, proliferation, and migration. By inhibiting these pathways, the compound induces apoptosis and inhibits cancer cell growth .

Comparison with Similar Compounds

  • 1-Piperidinocyclohexanecarbonitrile
  • 1-Piperidin-1-ylcyclohexanecarbonitrile
  • 1-Piperidin-1-ylcycloheptanecarbonitrile

Comparison: 1-Piperidin-1-ylcyclopentanecarbonitrile is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .

Properties

IUPAC Name

1-piperidin-1-ylcyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c12-10-11(6-2-3-7-11)13-8-4-1-5-9-13/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHSUXKKKPZENV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60616863
Record name 1-(Piperidin-1-yl)cyclopentane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22912-32-9
Record name 1-(Piperidin-1-yl)cyclopentane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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